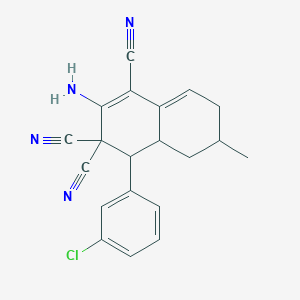![molecular formula C15H14INO2 B11556993 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol](/img/structure/B11556993.png)
2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol is a chemical compound that belongs to the class of phenolic Schiff bases This compound is characterized by the presence of an iodine atom, a methoxy group, and an imine group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol typically involves the condensation of 2-iodo-4-methylphenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but lacks the iodine atom.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a dimethylamino group instead of an imine group.
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy group and the imine group further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
2-iodo-6-[(4-methoxyphenyl)iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C15H14INO2/c1-10-7-11(15(18)14(16)8-10)9-17-12-3-5-13(19-2)6-4-12/h3-9,18H,1-2H3 |
InChI Key |
LQCKWZVYJYHRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11556910.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556914.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556915.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11556929.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide](/img/structure/B11556935.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-methylphenyl)butanamide](/img/structure/B11556936.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11556949.png)
![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556950.png)

![4-[(2E)-2-benzylidenehydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556959.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11556961.png)
![2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11556979.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556980.png)
![2-methyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11556982.png)
